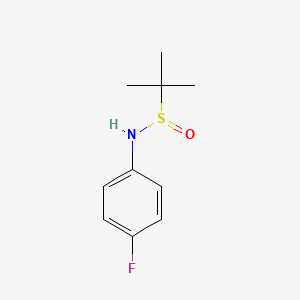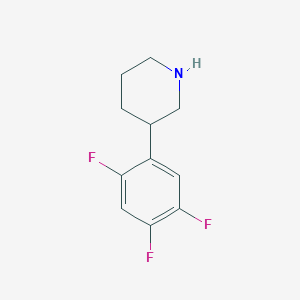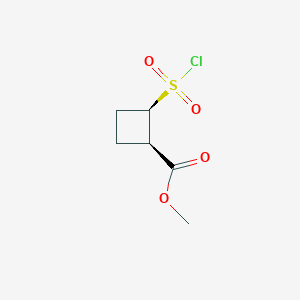
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.
Esterification: The carboxylate ester is formed through esterification reactions involving carboxylic acids and alcohols, typically under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,2R)-2-(sulfamoyl)cyclobutane-1-carboxylate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.
Methyl (1R,2R)-2-(methanesulfonyl)cyclobutane-1-carboxylate: Contains a methanesulfonyl group.
Propiedades
Fórmula molecular |
C6H9ClO4S |
|---|---|
Peso molecular |
212.65 g/mol |
Nombre IUPAC |
methyl (1R,2R)-2-chlorosulfonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
XSEPQMRTNQIYLC-CRCLSJGQSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC[C@H]1S(=O)(=O)Cl |
SMILES canónico |
COC(=O)C1CCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


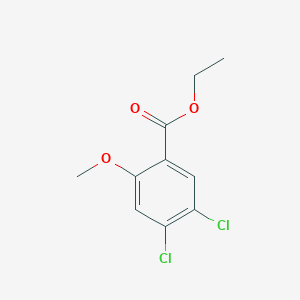
![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
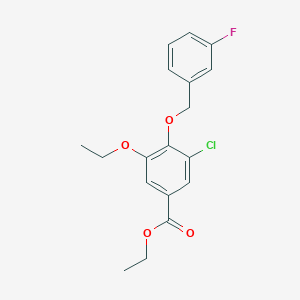
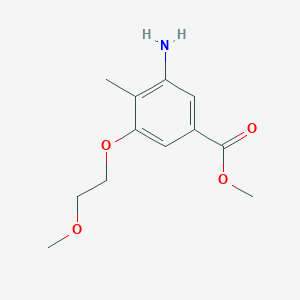
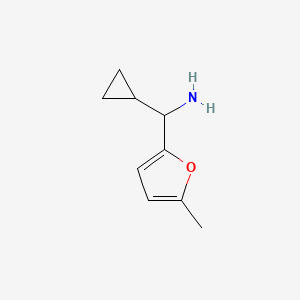
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
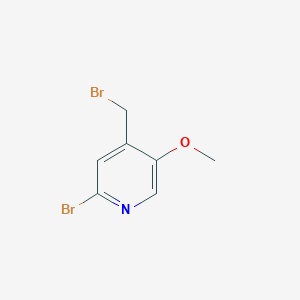
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
